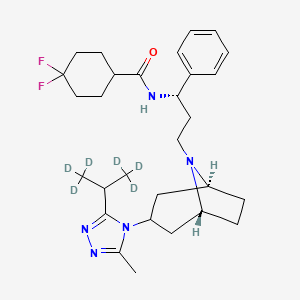
Maraviroc-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maraviroc-d6 is a deuterated form of maraviroc, where six hydrogen atoms are replaced with deuterium. This modification is often used in scientific research to enhance the accuracy and sensitivity of various analytical methods, particularly in the study of the compound’s behavior in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Maraviroc-d6 involves the incorporation of deuterium into the maraviroc molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route may vary, but it generally involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Maraviroc-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Maraviroc-d6 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard for the quantification of maraviroc in various analytical methods.
Biology: Used to study the behavior of maraviroc in biological systems, including its metabolism and distribution.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of maraviroc.
Industry: Used in the development of new drugs and therapeutic agents .
Wirkmechanismus
Maraviroc-d6, like maraviroc, is a chemokine receptor antagonist that targets the CCR5 receptor. It works by blocking the interaction between the HIV-1 gp120 protein and the CCR5 receptor on human cells. This prevents the virus from entering and infecting the cells. The mechanism involves the binding of maraviroc to the CCR5 receptor, which induces a conformational change that prevents the binding of the HIV-1 gp120 protein .
Similar Compounds:
Maraviroc: The non-deuterated form of this compound.
Vicriviroc: Another CCR5 antagonist with similar antiviral activity.
Aplaviroc: A CCR5 antagonist that was developed but later discontinued due to safety concerns
Uniqueness: this compound is unique due to the incorporation of deuterium, which enhances its stability and allows for more accurate and sensitive analytical measurements. This makes it particularly valuable in scientific research, where precise quantification and analysis are essential .
Eigenschaften
Molekularformel |
C29H41F2N5O |
|---|---|
Molekulargewicht |
519.7 g/mol |
IUPAC-Name |
4,4-difluoro-N-[(1S)-3-[(1R,5S)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t23-,24+,25?,26-/m0/s1/i1D3,2D3 |
InChI-Schlüssel |
GSNHKUDZZFZSJB-ICIYIAOWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;(6S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10775466.png)
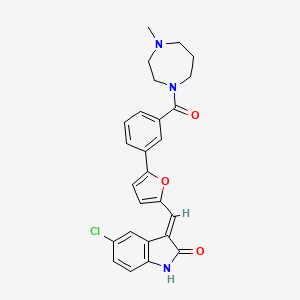
![Calcium;2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinazolin-7-yl]oxyethyl hydrogen phosphate;methane;trihydrate](/img/structure/B10775496.png)

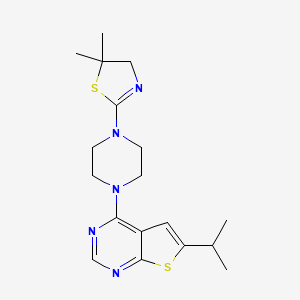
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,9R,10S,13S,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775517.png)
![[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B10775518.png)
![[(8S,10R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 3,4-dimethylpent-2-enoate](/img/structure/B10775523.png)

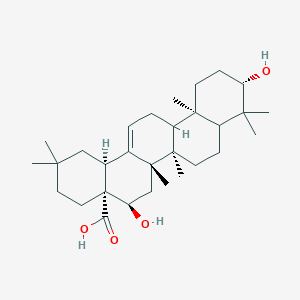
![(17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) (E)-3,4-dimethylpent-2-enoate](/img/structure/B10775532.png)

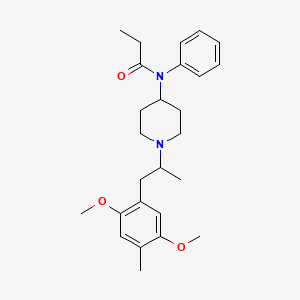
![(17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 3,4-dimethylpent-2-enoate](/img/structure/B10775549.png)